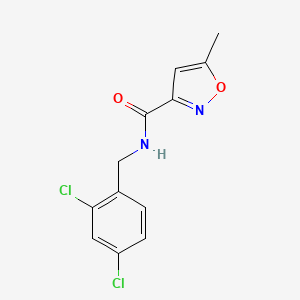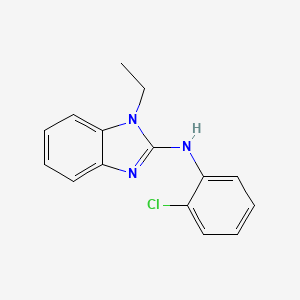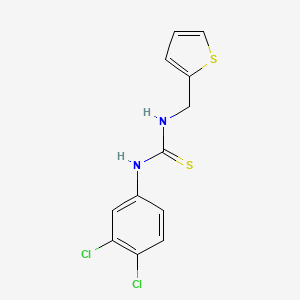![molecular formula C17H15N3O5 B5741824 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid, also known as FOA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FOA belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid inhibits DHODH by binding to its active site and preventing the formation of the enzyme-substrate complex. DHODH is essential for the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis. Inhibition of DHODH by 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has been shown to have a broad range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has also been shown to modulate the immune response by inhibiting the proliferation of T cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DHODH, which makes it an ideal probe for studying the role of this enzyme in various biological processes. 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other DHODH inhibitors. However, 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several potential future directions for scientific research. One area of interest is the development of new DHODH inhibitors based on the structure of 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid. These inhibitors could be used to investigate the role of DHODH in various disease states, including cancer and autoimmune disorders. Another area of interest is the use of 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid as a tool for studying the metabolism of pyrimidine nucleotides in different cell types. Finally, 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid could be used to investigate the effects of DHODH inhibition on mitochondrial function and oxidative stress.
Synthesemethoden
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid can be synthesized using a multi-step process that involves the condensation of 2-furylcarboxaldehyde with hydrazine hydrate to form 5-(2-furyl)-1,3,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo pyrimidine biosynthesis pathway. 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has been used to study the role of DHODH in various biological processes, including cell proliferation, differentiation, and apoptosis. 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has also been used to investigate the effects of DHODH inhibition on immune cells, cancer cells, and parasites.
Eigenschaften
IUPAC Name |
5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c21-14(4-1-5-15(22)23)18-12-8-6-11(7-9-12)16-19-20-17(25-16)13-3-2-10-24-13/h2-3,6-10H,1,4-5H2,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKUGVNMKGWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)
![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)

